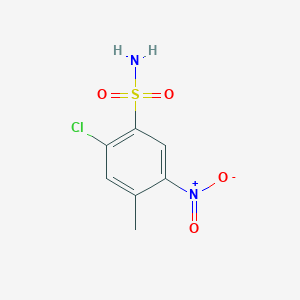![molecular formula C15H18N2O4 B12316063 2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)
2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-{4-méthyl-2,5-dioxo-4-[4-(propan-2-yl)phényl]imidazolidin-1-yl}acétique est un composé organique complexe de formule moléculaire C15H18N2O4 et de masse moléculaire 290,32 g/mol Ce composé est caractérisé par son noyau imidazolidinone, qui est un cycle à cinq chaînons contenant deux atomes d'azote
Méthodes De Préparation
La synthèse de l'acide 2-{4-méthyl-2,5-dioxo-4-[4-(propan-2-yl)phényl]imidazolidin-1-yl}acétique implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la réaction de la 4-(propan-2-yl)benzaldéhyde avec la glycine pour former une base de Schiff intermédiaire, qui est ensuite cyclisée pour former le cycle imidazolidinone. . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des principes similaires avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
L'acide 2-{4-méthyl-2,5-dioxo-4-[4-(propan-2-yl)phényl]imidazolidin-1-yl}acétique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxo correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés imidazolidinone réduits.
Applications De Recherche Scientifique
L'acide 2-{4-méthyl-2,5-dioxo-4-[4-(propan-2-yl)phényl]imidazolidin-1-yl}acétique a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-{4-méthyl-2,5-dioxo-4-[4-(propan-2-yl)phényl]imidazolidin-1-yl}acétique implique son interaction avec des cibles moléculaires spécifiques. Le noyau imidazolidinone peut interagir avec les enzymes et les récepteurs, modulant leur activité. Le composé peut inhiber ou activer certaines voies, conduisant à ses effets biologiques observés. Des études détaillées sont nécessaires pour élucider les cibles moléculaires exactes et les voies impliquées .
Mécanisme D'action
The mechanism of action of 2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
L'acide 2-{4-méthyl-2,5-dioxo-4-[4-(propan-2-yl)phényl]imidazolidin-1-yl}acétique peut être comparé à d'autres dérivés de l'imidazolidinone, tels que :
Acide 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoïque : Structure similaire mais avec un cycle pyrrolidine au lieu d'un cycle imidazolidinone.
N-(2-(4,4-diméthyl-4,5-dihydrooxazol-2-yl)phényl)quinoléine-2-carboxamide : Contient un cycle oxazolidinone et présente des activités biologiques différentes.
Composés contenant de l'imidazole : Ces composés partagent le cycle imidazole mais diffèrent par leurs motifs de substitution et leurs activités biologiques.
L'acide 2-{4-méthyl-2,5-dioxo-4-[4-(propan-2-yl)phényl]imidazolidin-1-yl}acétique se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H18N2O4 |
|---|---|
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
2-[4-methyl-2,5-dioxo-4-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O4/c1-9(2)10-4-6-11(7-5-10)15(3)13(20)17(8-12(18)19)14(21)16-15/h4-7,9H,8H2,1-3H3,(H,16,21)(H,18,19) |
Clé InChI |
OHXFUDFZXLDGAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)
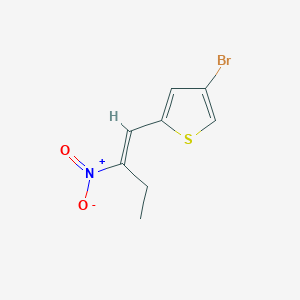
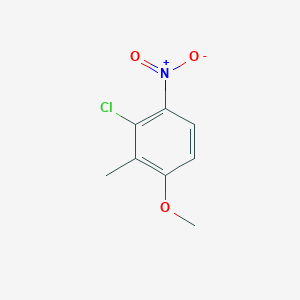
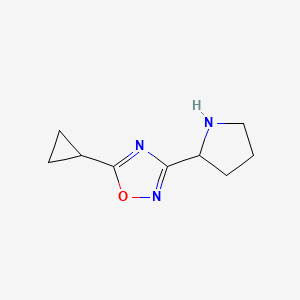

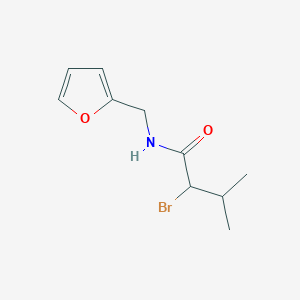
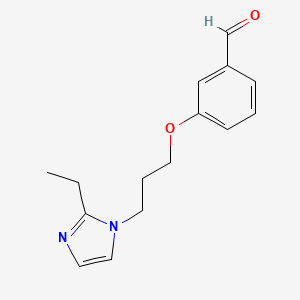
![2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B12316026.png)
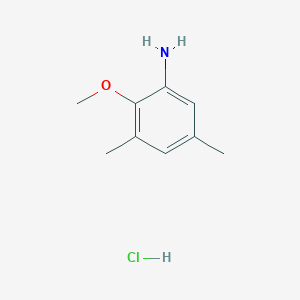
![[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B12316030.png)
![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
